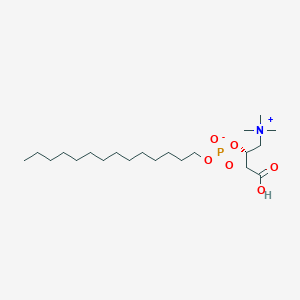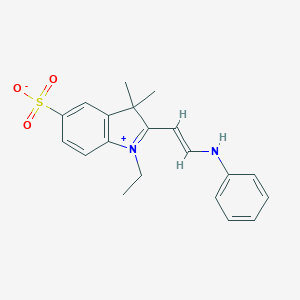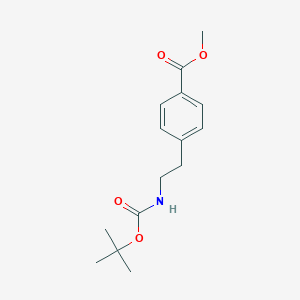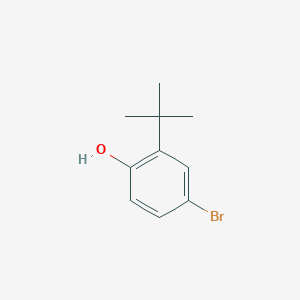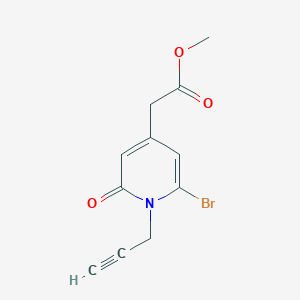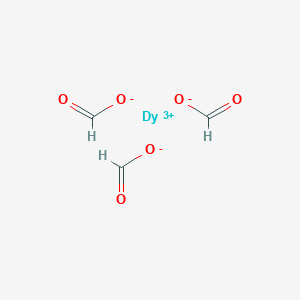
5-methyl-1,2-oxazole-3,4-dicarboxylic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-methyl-1,2-oxazole-3,4-dicarboxylic acid (MODCA) is a heterocyclic organic compound with a molecular formula of C6H5NO5. It is an important chemical intermediate in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and functional materials. MODCA has been the subject of extensive scientific research due to its unique properties and potential applications in various fields.
Mécanisme D'action
The mechanism of action of 5-methyl-1,2-oxazole-3,4-dicarboxylic Acid is not fully understood. However, it is believed to act as an inhibitor of the enzyme 5-lipoxygenase, which is involved in the biosynthesis of leukotrienes. Leukotrienes are potent inflammatory mediators that are implicated in various inflammatory diseases, such as asthma and rheumatoid arthritis. By inhibiting the production of leukotrienes, 5-methyl-1,2-oxazole-3,4-dicarboxylic Acid may have anti-inflammatory effects.
Biochemical and Physiological Effects:
5-methyl-1,2-oxazole-3,4-dicarboxylic Acid has been shown to have various biochemical and physiological effects in vitro and in vivo. In animal studies, it has been shown to have anti-inflammatory, anti-tumor, and anti-oxidant effects. In addition, it has been shown to improve glucose metabolism and reduce insulin resistance in diabetic animals. However, the exact mechanism of these effects is not fully understood and requires further investigation.
Avantages Et Limitations Des Expériences En Laboratoire
5-methyl-1,2-oxazole-3,4-dicarboxylic Acid has several advantages for lab experiments. It is a stable and readily available compound that can be easily synthesized. It is also relatively inexpensive compared to other compounds with similar properties. However, 5-methyl-1,2-oxazole-3,4-dicarboxylic Acid has some limitations. It has low solubility in water, which can limit its use in aqueous systems. In addition, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on 5-methyl-1,2-oxazole-3,4-dicarboxylic Acid. First, further investigation is needed to fully understand its mechanism of action and biochemical effects. Second, its potential applications in the treatment of various diseases, such as inflammatory and metabolic disorders, should be explored. Third, its potential use in functional materials, such as liquid crystals and polymers, should be investigated. Finally, the synthesis of novel derivatives of 5-methyl-1,2-oxazole-3,4-dicarboxylic Acid with improved properties should be pursued.
Méthodes De Synthèse
5-methyl-1,2-oxazole-3,4-dicarboxylic Acid can be synthesized by the reaction between 5-methyl-1,2-oxazole and maleic anhydride in the presence of a catalyst such as p-toluenesulfonic acid. The reaction proceeds through a Diels-Alder reaction mechanism, followed by hydrolysis to yield 5-methyl-1,2-oxazole-3,4-dicarboxylic Acid. The synthesis method is relatively simple and efficient, making 5-methyl-1,2-oxazole-3,4-dicarboxylic Acid a readily available compound for further research.
Applications De Recherche Scientifique
5-methyl-1,2-oxazole-3,4-dicarboxylic Acid has been widely studied for its potential applications in various fields. In the pharmaceutical industry, it has been used as a building block for the synthesis of various drugs, including anti-inflammatory and anti-tumor agents. In the agrochemical industry, it has been used as a precursor for the synthesis of herbicides and insecticides. In addition, 5-methyl-1,2-oxazole-3,4-dicarboxylic Acid has been investigated for its potential use in functional materials, such as liquid crystals and polymers.
Propriétés
Numéro CAS |
198135-45-4 |
|---|---|
Nom du produit |
5-methyl-1,2-oxazole-3,4-dicarboxylic Acid |
Formule moléculaire |
C6H5NO5 |
Poids moléculaire |
171.11 g/mol |
Nom IUPAC |
5-methyl-1,2-oxazole-3,4-dicarboxylic acid |
InChI |
InChI=1S/C6H5NO5/c1-2-3(5(8)9)4(6(10)11)7-12-2/h1H3,(H,8,9)(H,10,11) |
Clé InChI |
UDEVDMXIMWDTJE-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NO1)C(=O)O)C(=O)O |
SMILES canonique |
CC1=C(C(=NO1)C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





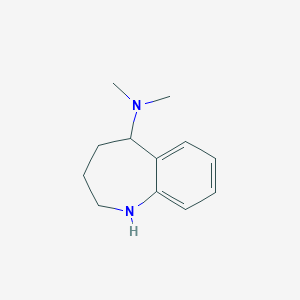
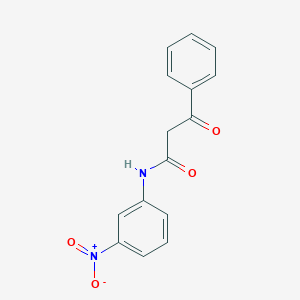
![1,2-Difluoro-4-[trans-4-[2-(trans-4-propylcyclohexyl)ethyl]cyclohexyl]benzene](/img/structure/B178141.png)
